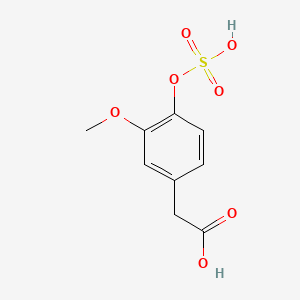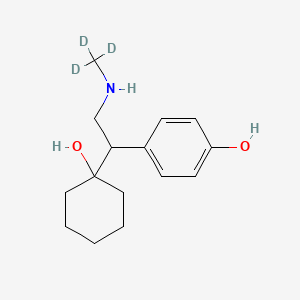
rac N,O-Didesmethyl Venlafaxine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac N,O-Didesmethyl Venlafaxine-d3 (Rac-DDV-d3) is a synthetic compound that is used in scientific research to study the mechanism of action of venlafaxine, a commonly prescribed antidepressant. It is a structural analog of the active metabolite of venlafaxine, N,O-didesmethylvenlafaxine (ODV). Rac-DDV-d3 is a stable compound that has been shown to possess similar pharmacological properties to ODV and can be used to study the action of venlafaxine in laboratory experiments.
Mechanism of Action
Rac N,O-Didesmethyl Venlafaxine-d3 is believed to act as a serotonin-norepinephrine reuptake inhibitor (SNRI). It binds to the serotonin and norepinephrine transporters, blocking the reuptake of these neurotransmitters. This leads to an increase in the levels of serotonin and norepinephrine in the synaptic cleft, which can have beneficial effects on mood and behavior. rac N,O-Didesmethyl Venlafaxine-d3 is also believed to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of serotonin and norepinephrine.
Biochemical and Physiological Effects
rac N,O-Didesmethyl Venlafaxine-d3 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the synaptic cleft, which can lead to an increase in mood and behavior. It has also been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of serotonin and norepinephrine. In addition, rac N,O-Didesmethyl Venlafaxine-d3 has been shown to inhibit the reuptake of dopamine, which can lead to an increase in dopamine levels in the brain.
Advantages and Limitations for Lab Experiments
Rac N,O-Didesmethyl Venlafaxine-d3 has several advantages as a tool for laboratory experiments. It is a stable compound that can be easily synthesized and is relatively inexpensive to produce. It has also been shown to possess similar pharmacological properties to ODV, making it a useful tool for studying the action of venlafaxine. However, rac N,O-Didesmethyl Venlafaxine-d3 is not an exact replica of ODV and may have different effects in vivo.
Future Directions
There are several potential future directions for research on rac N,O-Didesmethyl Venlafaxine-d3. One potential direction is to further investigate its effects on other neurotransmitters, such as dopamine and glutamate. Another potential direction is to investigate its effects on other physiological processes, such as its effects on the cardiovascular system. Additionally, further research could be done to investigate the effects of rac N,O-Didesmethyl Venlafaxine-d3 on the development of tolerance and dependence. Finally, further research could be done to investigate the potential therapeutic uses of rac N,O-Didesmethyl Venlafaxine-d3.
Synthesis Methods
Rac N,O-Didesmethyl Venlafaxine-d3 can be synthesized using a multi-step synthesis process. The first step involves the condensation of 4-chloro-2-methoxybenzaldehyde and 4-chloro-2-methoxyphenethylamine to form a Schiff base. This Schiff base is then reduced using sodium borohydride to form the desired compound.
Scientific Research Applications
Rac N,O-Didesmethyl Venlafaxine-d3 is a useful tool for scientists studying the mechanism of action of venlafaxine. It can be used to study the effects of venlafaxine on various biochemical and physiological processes, such as its effects on serotonin and norepinephrine reuptake, as well as its effects on the activity of monoamine oxidase. rac N,O-Didesmethyl Venlafaxine-d3 can also be used to study the effects of venlafaxine on other neurotransmitters, such as dopamine and glutamate.
properties
IUPAC Name |
4-[1-(1-hydroxycyclohexyl)-2-(trideuteriomethylamino)ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSWXJSQCAEDLK-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

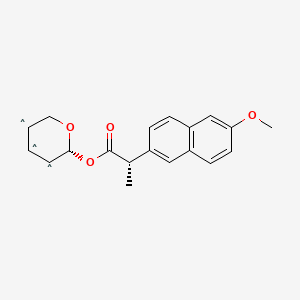

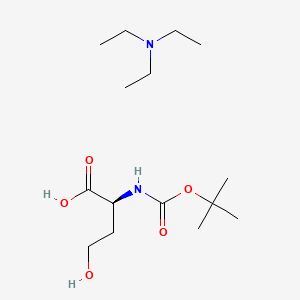

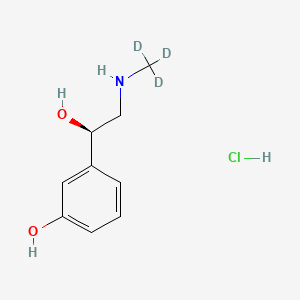
![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)

![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)
![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)

